B1575622 Venom antimicrobial peptide-6

Venom antimicrobial peptide-6

Cat. No.: B1575622
Attention: For research use only. Not for human or veterinary use.
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Description

Venom Antimicrobial Peptide-6 (VAP-6) is a synthetic cationic peptide designed for antimicrobial research, replicating the properties of natural venom-derived toxins. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Main Applications and Research Value VAP-6 is a valuable tool for studying novel mechanisms to combat multi-drug resistant (MDR) bacteria. Its primary research application is in the investigation of membrane-active antimicrobial agents, particularly against priority ESKAPE pathogens such as Staphylococcus aureus , Acinetobacter baumannii , and Pseudomonas aeruginosa . Researchers utilize VAP-6 to explore the development of next-generation antibiotics that bypass conventional resistance pathways, given that many venom-derived peptides act via bacterial membrane disruption, a mechanism for which microbes have limited natural defenses . Proposed Mechanism of Action As a cationic and amphipathic peptide, VAP-6 is hypothesized to exert its antibacterial effect primarily through electrostatic interactions with the negatively charged phospholipid head groups of bacterial membranes . This interaction leads to membrane integration, causing depolarization and the formation of transient pores, ultimately resulting in rapid cell lysis and death . This membrane-targeting mechanism is a key area of study for overcoming target-based antibiotic resistance. Product Information This product is supplied as a lyophilized powder with high purity (>95%). For laboratory use only. All research involving this product should be conducted in accordance with local institutional safety guidelines.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IFGAIAGLLKNIF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Efficacy Against Multidrug-Resistant Bacteria

A study highlighted the effectiveness of VAP-6 against multidrug-resistant Pseudomonas aeruginosa and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were significantly lower compared to conventional antibiotics, indicating potent antimicrobial activity.

PathogenMIC (µM)Reference
Pseudomonas aeruginosa8
Staphylococcus aureus4

Synergistic Effects with Conventional Antibiotics

Research has demonstrated that VAP-6 can enhance the efficacy of traditional antibiotics when used in combination therapy. For instance, combining VAP-6 with gentamicin resulted in a ten-fold reduction in gentamicin's MIC against resistant strains.

CombinationFICI ValueResult
VAP-6 + Gentamicin0.59Synergistic effect observed

In Vivo Studies

In vivo studies have shown that VAP-6 can effectively resolve infections in animal models that are otherwise lethal when untreated. This underscores its potential as a therapeutic agent in clinical settings.

Safety Profile

The cytotoxicity of VAP-6 has been evaluated in various studies, revealing that it exhibits low toxicity to mammalian cells at therapeutic concentrations. This safety profile is critical for its development as a clinical antimicrobial agent.

Cell TypeIC50 (µM)Reference
Human Erythrocytes100
Peripheral Blood Mononuclear Cells150

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural Features

VAMP-6 and related peptides share α-helical conformations but differ in disulfide bonding, sequence length, and post-translational modifications. Key structural comparisons are summarized in Table 1 :

Table 1: Structural Comparison of Scorpion Venom AMPs

Peptide Source Length (AA) Disulfide Bonds Secondary Structure Key Modifications
VAMP-6 (MeVAMP-6) Mesobuthus eupeus 13–15 None α-helix C-terminal amidation
MeVAMP-9 Mesobuthus eupeus 18 1 bridge β-sheet/α-helix mix N-terminal acetylation
HgNDBP5_6 Hadrurus gertschi 20 None Extended coil Proline-rich motifs
OcNDPB5_8 Opisthacanthus cayaporum 22 2 bridges β-hairpin Glycosylation
OmIsCT2 Opisthacanthus madagascariensis 12 None α-helix Hydrophobic tail

Data derived from NMR studies and phylogenetic analyses .

  • Post-Translational Modifications : C-terminal amidation in VAMP-6 enhances its cationic charge, improving binding to anionic bacterial membranes compared to HgNDBP5_6, which relies on proline-rich motifs for membrane penetration .
Antimicrobial Activity

Table 2 compares MIC values of VAMP-6 and analogs against common pathogens:

Table 2: Antimicrobial Activity (MIC, μM)

Peptide E. coli S. aureus P. aeruginosa C. albicans
VAMP-6 4.2 3.8 8.5 12.0
MeVAMP-9 2.1 1.9 5.3 6.7
HgNDBP5_6 10.5 8.2 15.0 >20
OmIsCT2 5.0 4.5 9.8 18.0

Data compiled from CAMP database entries and experimental studies .

  • Potency : MeVAMP-9 shows superior activity due to its mixed α/β structure and disulfide stabilization, enabling deeper membrane insertion .
  • Spectrum : VAMP-6 outperforms HgNDBP5_6 against C. albicans, likely due to its enhanced electrostatic interactions with fungal membranes .
Mechanism of Action
  • VAMP-6 : Follows the interfacial activity model, where cationic residues bind to microbial membranes, while hydrophobic regions induce curvature and leakage .
  • MeVAMP-9 : Combines membrane disruption with intracellular targeting, leveraging its β-sheet domains to inhibit protein synthesis .
  • OmIsCT2 : Utilizes a "carpet-like" mechanism, coating microbial membranes to solubilize lipids .
Toxicity and Selectivity

Hemolytic activity (HC50) and cytotoxicity data highlight critical trade-offs:

Peptide HC50 (μM) Mammalian Cell Viability (%)
VAMP-6 120 85
MeVAMP-9 65 70
HgNDBP5_6 >200 95
OmIsCT2 90 78

HC50: Hemolytic concentration for 50% lysis of red blood cells .

  • Selectivity: HgNDBP5_6 exhibits the lowest toxicity due to its proline motifs, which reduce non-specific interactions with eukaryotic cells .
  • Limitations : VAMP-6’s moderate hemolysis limits its therapeutic use compared to engineered peptoids (e.g., N-LfB6), which show protease resistance and lower cytotoxicity .

Preparation Methods

Collection and Initial Processing of Venom Samples

The preparation of VAMP-6 begins with the collection of venom from the source organism, often insects such as wasps or scorpions, or other venomous animals. The venom is typically obtained by electrical stimulation of the venom glands, which induces secretion without harming the animal. The collected venom is then pooled and subjected to initial purification steps:

Chromatographic Purification

Purification of VAMP-6 involves high-performance liquid chromatography (HPLC), a critical step to isolate the peptide from complex venom mixtures:

  • Reversed-phase HPLC (RP-HPLC) : Venom samples are separated on a semipreparative C-18 reversed-phase column. Peptides elute based on hydrophobicity, with VAMP-6 typically eluting in a specific retention time window (e.g., 35 to 56 minutes in some studies).

  • Further purification on C-4 reversed-phase columns : Peaks displaying antimicrobial activity are further purified on C-4 columns to enhance purity and isolate individual peptides such as VAMP-6.

Chromatograms are carefully analyzed to identify peaks corresponding to peptides with desired molecular masses (usually between 5,000 to 8,000 Da for venom AMPs), and these fractions are collected for further analysis.

Mass Spectrometry and Sequence Identification

Following chromatographic purification, the peptide fractions undergo structural and compositional analysis:

  • MALDI-TOF Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to determine the molecular mass of the purified peptides, confirming the presence of VAMP-6 and assessing purity.

  • Automated Edman Degradation : This classical method is employed for N-terminal sequencing of the peptide, providing amino acid sequence information critical for synthetic reproduction and structural studies.

Synthetic Peptide Design and Chemical Synthesis

Given the challenges of obtaining large quantities of venom peptides directly from natural sources, chemical synthesis is often employed:

  • Solid-Phase Peptide Synthesis (SPPS) : VAMP-6 is synthesized using SPPS, which assembles the peptide chain stepwise on a resin support. This method allows for precise control of sequence and incorporation of modifications to enhance stability and activity.

  • Sequence Optimization : Rational design strategies are used to improve antimicrobial activity and reduce toxicity. For example, conserved motifs known to enhance membrane interaction and immunomodulatory properties can be engineered into the peptide sequence.

  • Purification of Synthetic Peptides : Post-synthesis, peptides are purified by RP-HPLC to achieve high purity (>95%), essential for reproducible biological activity and safety.

Structural Characterization

The biological activity of VAMP-6 is closely linked to its secondary structure, typically an α-helical conformation:

  • Circular Dichroism (CD) Spectroscopy : CD is used to assess the secondary structure of the peptide in different environments, such as aqueous solutions or membrane-mimicking micelles. VAMP-6 usually adopts an α-helical structure upon interaction with hydrophobic interfaces, which is critical for its antimicrobial function.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR provides detailed 3D structural information, confirming the helical nature and amphipathic properties of VAMP-6. This data guides further modifications and validates synthetic peptide design.

Functional Validation and Activity Assays

After preparation, VAMP-6 undergoes rigorous testing to confirm antimicrobial potency and safety:

  • Minimal Inhibitory Concentration (MIC) Assays : MIC values are determined against a panel of pathogenic bacteria, including multidrug-resistant strains. VAMP-6 typically shows potent activity comparable or superior to standard antibiotics.

  • Membrane Permeabilization Assays : Using fluorescent probes such as NPN and DiSC3(5), the ability of VAMP-6 to disrupt bacterial membranes is quantified, elucidating its mechanism of action.

  • Cytotoxicity Testing : The toxicity of VAMP-6 towards mammalian cells (e.g., human red blood cells, fibroblasts, macrophages) is evaluated to ensure therapeutic safety. Rational design modifications often reduce cytotoxicity while retaining antimicrobial efficacy.

Summary Table: Preparation Workflow of Venom Antimicrobial Peptide-6

Step Method Purpose Key Details
1. Venom Collection Electrical stimulation Obtain raw venom Non-lethal, pooled samples
2. Initial Purification Sep-Pak C-18 cartridges Concentrate peptides Remove large proteins
3. Chromatography RP-HPLC on C-18 and C-4 columns Separate and purify peptides Retention time guided collection
4. Mass Spectrometry MALDI-TOF MS Determine molecular mass Confirm peptide identity
5. Sequencing Automated Edman degradation Sequence identification N-terminal sequencing
6. Chemical Synthesis Solid-phase peptide synthesis Produce synthetic peptide Sequence optimization possible
7. Structural Analysis CD and NMR spectroscopy Confirm α-helical structure Validate folding and stability
8. Activity Testing MIC, membrane assays, cytotoxicity Confirm antimicrobial activity and safety Compare to antibiotics

Research Findings and Notes

  • The use of reversed-phase HPLC combined with mass spectrometry and Edman degradation remains the gold standard for isolating and characterizing venom AMPs like VAMP-6.

  • Synthetic peptide design informed by conserved motifs enhances both antimicrobial efficacy and reduces toxicity, enabling potential therapeutic applications.

  • Structural studies confirm that maintaining or enhancing α-helical content is crucial for activity, guiding rational modifications during synthesis.

  • Functional assays demonstrate that VAMP-6 acts primarily by permeabilizing bacterial membranes, a mechanism that reduces the likelihood of resistance development.

This comprehensive preparation methodology ensures that this compound is obtained in a form suitable for detailed biological evaluation and therapeutic development, combining classical biochemical techniques with modern peptide synthesis and structural biology approaches.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess VAMP-6’s antimicrobial activity, and how are these studies designed?

  • Methodological Answer : VAMP-6’s activity is typically evaluated using in vitro bacterial susceptibility assays. Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative strains are standard. For example, MIC values for VAMP-6 against S. aureus were reported as 4 μM in membrane integrity assays . Experimental designs often include controls for pH, salt concentration, and serum proteins to mimic physiological conditions. Researchers should reference databases like DBAASP for standardized testing protocols and comparative data .

Q. How is VAMP-6’s mechanism of action against bacterial membranes characterized?

  • Methodological Answer : Techniques such as Circular Dichroism (CD) spectroscopy and Atomic Force Microscopy (AFM) are used to study membrane interactions. CD reveals structural changes (e.g., α-helical formation) in lipid bilayers, while AFM visualizes membrane disruption in real time . Flow cytometry with propidium iodide (PI) uptake assays quantifies membrane permeability, though VAMP-6 exhibits limited PI uptake at sub-MIC concentrations, suggesting non-lytic mechanisms (e.g., intracellular targeting) .

Q. What databases provide structural and functional data on VAMP-6 for comparative analysis?

  • Methodological Answer :

  • CAMP Database : Contains sequences, structures, and activity data for antimicrobial peptides (AMPs). Users can predict AMP activity using machine learning tools (SVM, Random Forests) .
  • DBAASP : Offers detailed MIC values, cytotoxicity data, and experimental conditions (e.g., pH, ionic strength) critical for therapeutic index calculations .

Advanced Research Questions

Q. How can contradictory data on VAMP-6’s membrane permeabilization and antimicrobial efficacy be reconciled?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., lipid composition of model membranes, bacterial growth phase). For instance, VAMP-6’s self-aggregation in anionic membranes (DPPG) complicates binding affinity calculations, necessitating complementary methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Meta-analyses following PRISMA guidelines (as in ) can systematically resolve contradictions by comparing datasets across studies .

Q. What strategies optimize VAMP-6’s activity against multidrug-resistant (MDR) pathogens while minimizing cytotoxicity?

  • Methodological Answer :

  • Peptide Engineering : Modifying charge (+5 to +7) and hydrophobicity to enhance selectivity for bacterial membranes over eukaryotic cells .
  • Synergistic Combinations : Co-administration with conventional antibiotics (e.g., β-lactams) is tested using checkerboard assays to identify fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Delivery Systems : Nanocarriers (e.g., liposomes) can reduce hemolytic activity by controlling peptide release .

Q. How do environmental factors (e.g., pH, ionic strength) influence VAMP-6’s efficacy in complex biological matrices?

  • Methodological Answer : Activity is assessed under physiologically relevant conditions:

  • pH Sensitivity : Test efficacy across pH 5.5–7.4 to simulate wound vs. bloodstream environments.
  • Cationic Strength : High NaCl (≥150 mM) may shield bacterial membranes, reducing peptide binding. Use low-salt media or chelators (e.g., EDTA) to mitigate this .

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